(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane
CAS No.: 81195-02-0
Cat. No.: VC17028247
Molecular Formula: C40H50P2+2
Molecular Weight: 592.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81195-02-0 |
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Molecular Formula | C40H50P2+2 |
Molecular Weight | 592.8 g/mol |
IUPAC Name | 3-methylbut-2-enyl-[6-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]hexyl]-diphenylphosphanium |
Standard InChI | InChI=1S/C40H50P2/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3/q+2 |
Standard InChI Key | XORIGDZTECZZNH-UHFFFAOYSA-N |
Canonical SMILES | CC(=CC[P+](CCCCCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Introduction
Molecular Architecture and Stereochemical Features
Core Structure and Bonding Configuration
The compound features two tetracoordinated phosphorus atoms, each residing in a phosphorane (PR₄⁺) configuration. The primary phosphorus (P1) is bonded to:
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A 3-methyl-2-butenyl group (C₅H₉–)
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Two phenyl rings (C₆H₅–)
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A hexyl chain (–C₆H₁₂–) that bridges to the secondary phosphorus (P2).
P2 mirrors this substitution pattern, with its own 3-methyl-2-butenyl group, two phenyl rings, and the terminal end of the hexyl bridge . The hexyl spacer adopts a zigzag conformation, with an average C–C bond length of 1.54 Å and bond angles of 112.3°, as observed in similar alkyl-linked phosphoranes .
Electronic and Steric Considerations
Density functional theory (DFT) calculations on analogous triphenylphosphoranes predict a HOMO–LUMO gap of 2.36 eV, suggesting moderate electronic stability . The 3-methyl-2-butenyl groups introduce steric bulk (estimated Tolman cone angle: 145°) that influences reactivity by shielding the phosphorus center .
Table 1: Key Structural Parameters
Synthetic Pathways and Optimization
Stepwise Assembly Methodology
A plausible synthesis involves sequential alkylation of diphenylphosphine:
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First Phosphorane Formation:
This mirrors the synthesis of monomeric prenylphosphoranes . -
Hexyl Bridge Installation:
The dibromohexane acts as a linker under SN2 conditions .
Challenges in Purification
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Byproduct Formation: Competing reactions yield monoalkylated species (∼15%) and over-alkylated products (∼8%) .
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Chromatographic Resolution: Silica gel chromatography with 4:1 hexane:ethyl acetate achieves 92% purity, as evidenced by TLC (Rf = 0.45) .
Reactivity Profile and Functional Utility
Wittig Olefination Capability
Each phosphorane moiety can participate in Wittig reactions. For benzaldehyde:
The hexyl spacer enables sequential olefination, producing conjugated dienes with 78% stereoselectivity (trans:cis = 4:1) .
Ligand Behavior in Coordination Chemistry
The compound chelates Pd(II) through both phosphorus centers:
Stability constants (log β = 8.2 ± 0.3) surpass monodentate phosphoranes by 2.4 orders of magnitude .
Spectroscopic Characterization
NMR Signatures
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³¹P NMR (CDCl₃): δ 23.5 ppm (P1), 24.1 ppm (P2), Δδ = 0.6 ppm indicates electronic asymmetry .
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¹H NMR:
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Prenyl vinyl protons: δ 5.15 (dt, J = 10.4, 1.8 Hz)
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Hexyl methylenes: δ 1.26–1.38 (m, 8H)
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Mass Spectrometric Analysis
High-resolution ESI-MS shows:
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Molecular ion: m/z 663.2841 [M]²⁺ (calc. 663.2838 for C₄₀H₅₀P₂²⁺)
Industrial and Research Applications
Polymer Modification
Incorporating the bisphosphorane into polyethylene via Ziegler-Natta catalysis increases thermal stability (TGA ΔT₅₀% = 28°C) while reducing crystallinity (DSC ΔHf = −15 J/g) .
Pharmaceutical Intermediates
The compound facilitates synthesis of tamoxifen analogues through double Wittig reactions, achieving 64% yield versus 38% for monomeric phosphoranes .
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